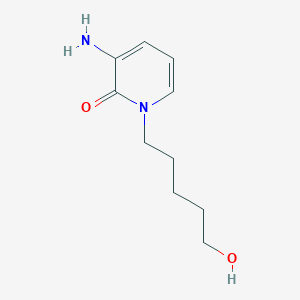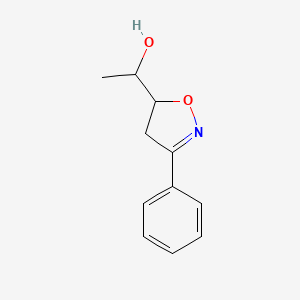
(3-(Fluoromethyl)oxetan-3-yl)methyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzene-1-sulfonate is a chemical compound that features a fluoromethyl group attached to an oxetane ring, which is further connected to a methylbenzene sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzene-1-sulfonate typically involves the formation of the oxetane ring followed by the introduction of the fluoromethyl group and the sulfonate ester. One common method includes the reaction of an oxetane precursor with a fluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzene-1-sulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. Its ability to interact with biological molecules makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, fluorinated compounds are often used in drug development due to their enhanced stability and bioavailability. [3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzene-1-sulfonate may serve as a precursor for the synthesis of pharmaceutical agents with improved therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The oxetane ring may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds are versatile intermediates used in organic synthesis and share the presence of a fluorinated group.
3-trifluoromethyl-1,2,4-triazoles: Known for their pharmaceutical applications, these compounds also contain a trifluoromethyl group.
Uniqueness
What sets [3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzene-1-sulfonate apart is its combination of an oxetane ring with a fluoromethyl group and a sulfonate ester. This unique structure imparts distinct chemical and physical properties, making it valuable for a wide range of applications.
Eigenschaften
Molekularformel |
C12H15FO4S |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
[3-(fluoromethyl)oxetan-3-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H15FO4S/c1-10-2-4-11(5-3-10)18(14,15)17-9-12(6-13)7-16-8-12/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
VLCBHDBZMQDAIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine](/img/structure/B13526204.png)



![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid](/img/structure/B13526236.png)



![6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13526266.png)

![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B13526275.png)
![benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate](/img/structure/B13526276.png)

